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molecular formula C14H13FO3 B8377620 4-Fluoro-2-(hydroxymethyl)-6-[(phenylmethyl)oxy]phenol

4-Fluoro-2-(hydroxymethyl)-6-[(phenylmethyl)oxy]phenol

Cat. No. B8377620
M. Wt: 248.25 g/mol
InChI Key: XZTGUYBVXANZDR-UHFFFAOYSA-N
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Patent
US07872014B2

Procedure details

To 6-fluoro-2,2-dimethyl-8-[(phenylmethyl)oxy]-4H-1,3-benzodioxine (9.9 g, 34.3 mmol) was added ethanol (50 mL) and 4 N HCl (aq) (50 mL). The mixture began as a suspension but became homogeneous while stirring for 20 min at 85° C. After cooling to rt, the ethanol was removed in vacuo, and the resulting aqueous mixture was extracted twice with ethyl acetate. The organic extracts were combined, dried over magnesium sulfate, filtered, and concentrated in vacuo. 4-Fluoro-2-(hydroxymethyl)-6-[(phenylmethyl)oxy]phenol was isolated as a orange oil in quantitative yield. 1H NMR (400 MHz, CDCl3): δ 7.42-7.36 (m, 5H), 6.66-6.62 (m, 2H), 5.08 (s, 2H), 4.70 (s, 2H), 4.37 (br s, 2H).
Name
6-fluoro-2,2-dimethyl-8-[(phenylmethyl)oxy]-4H-1,3-benzodioxine
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:5]2[O:6]C(C)(C)[O:8][CH2:9][C:4]=2[CH:3]=1.Cl>C(O)C>[F:1][C:2]1[CH:13]=[C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:5]([OH:6])=[C:4]([CH2:9][OH:8])[CH:3]=1

Inputs

Step One
Name
6-fluoro-2,2-dimethyl-8-[(phenylmethyl)oxy]-4H-1,3-benzodioxine
Quantity
9.9 g
Type
reactant
Smiles
FC1=CC2=C(OC(OC2)(C)C)C(=C1)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
while stirring for 20 min at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC(=C(C(=C1)OCC1=CC=CC=C1)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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